molecular formula C42H86Cl7N7O29 B11931213 Chitoheptaose (heptahydrochloride)

Chitoheptaose (heptahydrochloride)

Cat. No.: B11931213
M. Wt: 1401.3 g/mol
InChI Key: LZTOWEFZDLXZFB-KWMOADEZSA-N
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Description

Chitoheptaose (heptahydrochloride) is a chitosan oligosaccharide, which is a derivative of chitin. It is composed of seven D-glucosamine units linked by β(1→4) glycosidic bonds. This compound is known for its antioxidant, anti-inflammatory, antiapoptotic, and cardioprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chitoheptaose (heptahydrochloride) can be synthesized through the partial hydrolysis of chitosan, which is derived from chitin. The hydrolysis process involves the use of acids or enzymes to break down chitosan into smaller oligosaccharides. The resulting chitoheptaose is then treated with hydrochloric acid to form the heptahydrochloride salt .

Industrial Production Methods: Industrial production of chitoheptaose (heptahydrochloride) involves modern separation technologies such as integrated membrane separation, adsorption, distribution, gel exclusion, and ion exchange. These methods ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Chitoheptaose (heptahydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of chitoheptaose, such as its oxidized, reduced, or substituted forms .

Scientific Research Applications

Chitoheptaose (heptahydrochloride) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chitoheptaose (heptahydrochloride) is unique among chitosan oligosaccharides due to its specific degree of polymerization and its heptahydrochloride form. Similar compounds include:

  • Chitotetraose tetrahydrochloride
  • Chitobiose dihydrochloride
  • Chitopentaose pentahydrochloride
  • Chitohexaose hexahydrochloride
  • Chitotriose trihydrochloride

These compounds share similar properties but differ in their degree of polymerization and specific applications .

Biological Activity

Chitoheptaose (heptahydrochloride) is a chitosan oligosaccharide derived from chitin, a natural polymer commonly found in the exoskeletons of crustaceans and the cell walls of fungi. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. This article explores the biological activity of chitoheptaose, highlighting its mechanisms of action, biochemical properties, and applications in various fields.

Overview of Chitoheptaose

Chitoheptaose is characterized by its seven-unit oligosaccharide structure, which enhances its biological activities compared to shorter chitooligosaccharides. Its unique properties stem from its ability to interact with various biomolecules, influencing numerous cellular processes.

Chitoheptaose exhibits several mechanisms through which it exerts its biological effects:

  • Antioxidant Activity : It scavenges reactive oxygen species (ROS), reducing oxidative stress in cells. This property is particularly beneficial in protecting plant tissues and enhancing growth parameters .
  • Anti-inflammatory Effects : Chitoheptaose modulates immune responses, demonstrating anti-inflammatory properties that can alleviate conditions such as myocarditis .
  • Anti-apoptotic Properties : The compound has been shown to inhibit apoptosis in various cell types, contributing to its cardioprotective effects .
  • Immunomodulation : By regulating immune cell functions, chitoheptaose enhances the body’s defense mechanisms against pathogens and diseases .

The biochemical analysis of chitoheptaose reveals significant interactions with cellular components:

  • Cell Growth Promotion : In studies involving wheat seedlings, chitoheptaose significantly improved root length, dry weight, and photosynthetic efficiency .
  • Cytokine Regulation : In animal models, chitoheptaose has been shown to influence cytokine levels related to inflammation and immune response, indicating its potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges ROS; reduces oxidative stress
Anti-inflammatoryModulates immune responses
Anti-apoptoticInhibits cell apoptosis
ImmunomodulatoryEnhances immune defense
Growth promotionImproves growth parameters in plants

Case Studies

Several studies have highlighted the effectiveness of chitoheptaose in various biological contexts:

  • Cardioprotective Effects : In a rat myocarditis model, treatment with chitoheptaose improved cardiac function by reducing inflammatory cytokines and oxidative stress markers. This suggests its potential application in treating heart diseases .
  • Plant Growth Enhancement : A study on wheat seedlings demonstrated that chitoheptaose significantly enhanced growth metrics such as root length and chlorophyll content. This indicates its utility as a biostimulant in agriculture .
  • Antitumor Activity : Research indicates that chitoheptaose may inhibit tumor metastasis in various cancer models, suggesting its role as an adjunct therapy in oncology .

Properties

Molecular Formula

C42H86Cl7N7O29

Molecular Weight

1401.3 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;heptahydrochloride

InChI

InChI=1S/C42H79N7O29.7ClH/c43-9(1-50)23(59)31(10(58)2-51)73-38-18(45)26(62)33(12(4-53)68-38)75-40-20(47)28(64)35(14(6-55)70-40)77-42-22(49)30(66)36(16(8-57)72-42)78-41-21(48)29(65)34(15(7-56)71-41)76-39-19(46)27(63)32(13(5-54)69-39)74-37-17(44)25(61)24(60)11(3-52)67-37;;;;;;;/h1,9-42,51-66H,2-8,43-49H2;7*1H/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-;;;;;;;/m0......./s1

InChI Key

LZTOWEFZDLXZFB-KWMOADEZSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

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